7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one
Description
The compound 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic derivative featuring a fused thiazolo[3,2-a]pyrimidin-5-one core substituted at the 7-position with a ((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl group. This structure combines two pharmacologically significant motifs:
- Thiazolo[3,2-a]pyrimidin-5-one: Known for antimicrobial and anti-inflammatory activities due to its structural resemblance to quinolones .
- 5-Amino-1,3,4-thiadiazole: A heterocycle with established roles in enhancing bioactivity through hydrogen bonding and metabolic stability .
The synthesis of such derivatives typically involves functionalization at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold. For example, 7-chloromethyl intermediates (e.g., 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one) are key precursors, enabling nucleophilic substitution with thiol-containing groups like 5-amino-1,3,4-thiadiazole-2-thiol .
Properties
IUPAC Name |
7-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS3/c10-7-12-13-9(18-7)17-4-5-3-6(15)14-1-2-16-8(14)11-5/h1-3H,4H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIFKJIEBLKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. One common method starts with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit specific enzymes makes it a candidate for further biological studies .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Modifications
The 7-position of the thiazolo[3,2-a]pyrimidin-5-one scaffold is critical for modulating biological activity. Below is a comparison of substituents and their impacts:
Key Observations :
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for bioavailability. Data from chromatographic studies (RP-TLC/RP-HPLC) on related compounds :
Analysis :
Pharmacological Activity
- Antimicrobial Activity: Thiazolo[3,2-a]pyrimidinones with electron-withdrawing groups (e.g., chloro) at position 7 show MIC values of 2–8 µg/mL against S. aureus and E. coli . Thiadiazole-containing derivatives (e.g., 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one) exhibit broad-spectrum activity due to thiadiazole’s ability to disrupt bacterial folate synthesis .
- Anticancer Potential: Derivatives with bulky aromatic substituents (e.g., 3-benzoyl-7-methyl) demonstrate IC₅₀ values <10 µM against breast cancer cell lines, attributed to intercalation or kinase inhibition .
Inference : The target compound’s dual heterocyclic architecture may synergize antimicrobial and anticancer effects, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
